molecular formula C19H22ClNO4 B12813813 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride

9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride

Cat. No.: B12813813
M. Wt: 363.8 g/mol
InChI Key: ITDGCHFDNKVGSC-UHFFFAOYSA-N
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Description

9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride is a complex organic compound with significant interest in various scientific fields. It is known for its unique structure, which includes multiple methoxy groups and a fused isoquinoline system. This compound is also referred to as scoulerine in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce simpler hydroquinone structures .

Scientific Research Applications

9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine receptors, which may explain its potential therapeutic effects in neurological disorders . The compound’s structure allows it to interact with various enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific arrangement of methoxy groups and the fused isoquinoline system, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

9,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol;hydrochloride

InChI

InChI=1S/C19H21NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H

InChI Key

ITDGCHFDNKVGSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)O)C=C1)OC.Cl

Origin of Product

United States

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